N1-(4-bromophenyl)-1,2-benzenediamine
Description
Strategic Importance of o-Phenylenediamine (B120857) Scaffolds in Molecular Design
The o-phenylenediamine (OPD) core is an aromatic diamine that is widely recognized as a privileged scaffold in organic synthesis and medicinal chemistry. rsc.orgrsc.org Its strategic importance stems from the vicinal arrangement of its two amino groups, which provides a reactive platform for the synthesis of numerous fused heterocyclic compounds. rsc.org The condensation of o-phenylenediamines with various carbonyl compounds or their derivatives is one of the most common and effective strategies for assembling these important molecular frameworks. rsc.org
Among the most significant heterocycles derived from OPD are benzimidazoles, benzodiazepines, and quinoxalines. nih.govresearchgate.net Benzimidazoles, in particular, are structurally similar to naturally occurring nucleotides and are a core component of vitamin B12. nih.gov This structural motif is found in a multitude of clinically important drugs. nih.gov Similarly, 1,4- and 1,5-benzodiazepines, synthesized from OPD precursors, are foundational scaffolds in medicinal chemistry, known for a range of biological activities. nih.gov The versatility of the OPD scaffold makes it an indispensable tool for chemists aiming to construct complex, biologically active molecules. rsc.orgnih.gov
Table 1: Key Heterocyclic Scaffolds Derived from o-Phenylenediamine
| Heterocyclic System | Typical Co-reactant | Significance |
|---|---|---|
| Benzimidazoles | Aldehydes, Carboxylic Acids | Medicinal Chemistry, Materials Science researchgate.netnih.gov |
| Benzodiazepines | Carbonyl Compounds | Pharmaceuticals, CNS Agents rsc.orgnih.gov |
| Quinoxalines | α-Dicarbonyls | Dyes, Pharmaceuticals, Organic Semiconductors |
Overview of N-Functionalized Aromatic Diamines in Synthetic Methodologies
N-functionalized aromatic diamines, including N-aryl derivatives, are crucial intermediates that offer enhanced versatility compared to their unsubstituted parent compounds. The introduction of a substituent on one of the nitrogen atoms allows for precise control over subsequent chemical transformations and provides a direct route to specific isomers of complex heterocycles. For instance, N-aryl-1,2-phenylenediamines are key precursors for synthesizing various 1-aryl-1H-benzimidazole derivatives, which have applications as electronic materials in organic light-emitting diodes (OLEDs). nih.gov
The synthesis of these functionalized diamines can be achieved through various modern synthetic methodologies. Transition-metal-catalyzed C-N bond-forming reactions are a powerful tool for the direct conversion of hydrocarbons into N-functionalized molecules. researchgate.net Other approaches include the rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles to produce a wide array of unsymmetrical vicinal diamines. organic-chemistry.org Furthermore, methods involving the reductive cyclization of o-phenylenediamines with CO2 demonstrate the utility of these compounds in sustainable chemistry. organic-chemistry.org These advanced synthetic methods provide efficient access to a diverse library of N-functionalized diamines, which are essential for constructing tailored molecular structures.
Positioning N1-(4-bromophenyl)-1,2-benzenediamine within Advanced Chemical Research
This compound is a specialized chemical compound that embodies the principles of modern molecular design. Its structure combines the versatile o-phenylenediamine scaffold with two key functional elements: an N-aryl group (the phenyl ring) and a reactive halogen (bromine).
The N-phenyl substitution pre-installs a specific aryl group, directing the synthesis towards N-aryl heterocyclic products. This is particularly relevant in materials science and medicinal chemistry, where the properties of the final molecule are finely tuned by the nature of the N-substituent. nih.gov
Crucially, the bromine atom on the phenyl ring serves as a highly valuable synthetic handle. It is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. researchgate.net This reactivity allows for the late-stage introduction of diverse molecular fragments, enabling the construction of complex, poly-functionalized molecules that would be difficult to access through other routes. Therefore, this compound is not typically an end-product itself but rather a sophisticated intermediate designed for the efficient assembly of advanced molecular targets.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H11BrN2 |
| Molecular Weight | 263.14 g/mol |
| Canonical SMILES | C1=CC(=CC=C1NC2=CC=CC=C2N)Br |
| InChI Key | FDLGNXAFHATHMS-UHFFFAOYSA-N |
Research Landscape and Thematic Areas Pertaining to the Chemical Compound
While specific research focused exclusively on this compound is not extensively documented in broad literature, its potential applications can be inferred from its chemical structure and the established reactivity of its constituent parts. The primary research areas where this compound is expected to be of significant interest include:
Complex Heterocycle Synthesis: As a bifunctional precursor, it is an ideal starting material for the regioselective synthesis of 1-(4-bromophenyl)-substituted benzimidazoles, benzodiazepines, and other related heterocycles. The resulting products would retain the bromo-functionality for further elaboration.
Medicinal Chemistry and Drug Discovery: The N-aryl benzimidazole (B57391) core is a common motif in pharmacologically active compounds. This building block allows for the creation of a library of compounds where the 4-position of the N-phenyl ring can be systematically modified via cross-coupling to explore structure-activity relationships (SAR) for a given biological target.
Materials Science: In the development of organic electronic materials, such as those used in OLEDs or as organic semiconductors, precise control over molecular structure is key. nih.gov this compound can be used to synthesize monomers that can be polymerized or functionalized through the bromo-substituent to create novel conductive polymers or discrete high-performance organic materials.
Development of Organocatalysts and Ligands: Chiral derivatives of 1,2-benzenediamines have been used to create bifunctional organocatalysts. mdpi.com The N-(4-bromophenyl) group could be used to attach the diamine scaffold to a solid support or another molecular entity to create novel catalytic systems.
In essence, the research landscape for this compound is that of a versatile building block, with its primary value lying in its utility for the multi-step synthesis of complex and functional organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-bromophenyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLAHXCIHJAZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for N1 4 Bromophenyl 1,2 Benzenediamine and Analogues
Retrosynthetic Analysis and Established Chemical Pathways
Retrosynthetic analysis of N1-(4-bromophenyl)-1,2-benzenediamine reveals several key bond disconnections, primarily focusing on the formation of the C-N bond between the two aromatic rings. This leads to three principal synthetic approaches: catalytic C-N cross-coupling, reductive amination, and nucleophilic aromatic substitution.
Figure 1: Retrosynthetic Analysis of this compound
This flowchart illustrates the primary retrosynthetic disconnections for this compound, leading to the main established synthetic methodologies.
Transition-metal-catalyzed C-N cross-coupling reactions represent the most robust and widely employed methods for the synthesis of diarylamines. nih.gov These methods involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a metal catalyst, typically based on palladium or copper. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of C-N bond formation. nih.gov The synthesis of this compound via this method would typically involve the reaction of 1,2-benzenediamine with a 4-bromoaryl halide (like 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene). The success of this reaction hinges on the careful selection of the palladium precursor, a suitable phosphine (B1218219) ligand, and a base. nih.govacs.org N-Heterocyclic carbene (NHC) ligands have also shown high efficiency in these coupling reactions. nih.gov
Ullmann Condensation: A classical method, the Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures. nih.gov While effective, modern variations have been developed that proceed under milder conditions, often employing specialized ligands to improve catalyst performance and substrate scope.
Iron-Catalyzed Coupling: As a more sustainable and cost-effective alternative to palladium and copper, iron-based catalysts have emerged for C-N coupling reactions. researchgate.net Simple iron salts can catalyze the cross-coupling of diarylamines with aryl halides, offering a more economical pathway. researchgate.net
Below is a table summarizing typical conditions for these catalytic methods.
| Method | Catalyst/Precursor | Typical Ligands | Base | Solvent | Key Features |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., XPhos, SPhos), NHCs | KOtBu, NaOtBu, Cs₂CO₃ | Toluene (B28343), Dioxane | High yields, broad substrate scope, mild conditions. acs.orgrsc.org |
| Ullmann Condensation | CuI, Cu₂O, Cu(OAc)₂ | Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | DMF, DMSO | Cost-effective metal, improved with modern ligands. acs.org |
| Iron-Catalyzed | FeCl₂, FeCl₃ | Often ligand-free or simple ligands | Grignard reagents can be involved | THF, Toluene | Economical, environmentally benign metal. researchgate.net |
| Copper-Catalyzed | Cu(OAc)₂ | Diphosphine ligands | Not always required | Acetonitrile | Can couple nitroarenes with aryl boronic acids. nih.gov |
Reductive amination, or reductive alkylation, is a versatile method for forming C-N bonds, typically by reacting a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. youtube.comyoutube.com For the synthesis of this compound, this could be approached in a few ways.
One potential pathway involves the reaction of a ketone or aldehyde with an amine, followed by reduction. organic-chemistry.org A subsequent reduction step converts the intermediate to the final amine product. youtube.com While commonly used for producing primary, secondary, and tertiary amines, its application to diarylamines can be more complex. youtube.comyoutube.com
A more direct approach in this context is the reductive coupling of a nitroarene with an amine or another nitroarene. nih.gov This strategy avoids the pre-synthesis and isolation of primary amines by generating them in situ from the reduction of nitroaromatics. nih.gov For instance, a one-pot reductive coupling of 4-bromonitrobenzene and 2-nitroaniline (B44862) could be catalyzed by a transition metal complex in the presence of a reducing agent.
| Variant | Reactants | Reducing Agent | Catalyst | Key Features |
| Classical Reductive Amination | Carbonyl + Amine | NaBH(OAc)₃, NaBH₃CN, H₂ | Acid catalyst (for imine formation) | Mild, selective, tolerates many functional groups. organic-chemistry.org |
| Reductive Coupling of Nitroarenes | Nitroarene + Aryl Halide | NaBH₄ | Bimetallic Ni-Pd | One-pot synthesis from nitroarenes. nih.gov |
| Transfer Hydrogenation | Diketone + Aniline | Ammonium formate | Iridium complexes | Can be used for successive reductive aminations to form heterocycles. nih.gov |
Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for C-N bond formation. The classic SNAr mechanism requires a benzene (B151609) ring that is highly activated by potent electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to a good leaving group (like a halide). nih.govscranton.edu
To synthesize this compound via this route, one might react 1,2-benzenediamine with an activated aryl halide, such as 1,4-dibromo-2-nitrobenzene. The electron-withdrawing nitro group would facilitate the nucleophilic attack by the amine. However, the inherent reactivity of the 4-bromophenyl ring in the target molecule is not sufficiently high for a direct reaction with 1,2-benzenediamine under standard SNAr conditions. Therefore, this approach is more applicable to analogues bearing strong electron-withdrawing substituents.
Recent studies have provided evidence that many reactions previously assumed to be stepwise (via a Meisenheimer complex) may in fact proceed through a concerted mechanism. nih.gov This understanding is expanding the potential scope of SNAr reactions.
Development of Sustainable and Efficient Synthetic Protocols
Driven by the principles of green chemistry, significant research has focused on developing more environmentally friendly and efficient synthetic methods.
The application of green chemistry principles aims to reduce waste, avoid hazardous substances, and improve energy efficiency. su.se In the context of synthesizing this compound, this involves several key strategies.
Use of Greener Solvents: Traditional C-N coupling reactions often use petroleum-derived solvents like toluene or dioxane. Recent advancements have demonstrated the use of more sustainable solvents. For example, a mixture of cyclopentyl methyl ether (CPME), derived from petrochemical waste, and water has been used effectively for Buchwald-Hartwig couplings. rsc.orgunirc.it
Catalyst Recovery and Reuse: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), allows for easier separation from the reaction mixture and subsequent reuse, reducing waste and cost. rsc.orgresearchgate.net
Atom Economy: One-pot reactions, such as the reductive coupling of nitroarenes, improve atom economy by reducing the number of synthetic and purification steps, thereby minimizing waste generation. nih.gov
Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperatures and pressures) reduces energy consumption.
A study by Vaccaro et al. highlighted a waste-minimized Buchwald-Hartwig coupling using a recyclable Pd/C catalyst and a CPME:H₂O solvent system, demonstrating a significant reduction in the environmental impact of diarylamine synthesis. rsc.orgresearchgate.net
To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic approaches are gaining prominence.
Metal-Free Arylation: Researchers have developed methods that avoid metal catalysts altogether. One such strategy utilizes diaryliodonium salts as arylating agents. su.se These hypervalent iodine reagents are considered to have low toxicity and can be prepared from common starting materials. This method is energy-efficient, robust, and generates minimal waste, aligning with several principles of green chemistry. su.se
Organocatalysis: Organocatalysis uses small organic molecules to accelerate chemical reactions. While widely applied in many areas, its use for direct C-N arylation is an emerging field. For instance, Brønsted acids like p-toluenesulfonic acid (PTSA) have been used to catalyze the metal-free synthesis of benzimidazoles from o-phenylenediamines, showcasing the potential of organocatalysts in transformations involving these substrates. researchgate.net The development of organocatalytic methods for the direct synthesis of N-aryl-1,2-benzenediamines remains an active area of research.
Microwave-Assisted and Flow Chemistry Applications
Modern synthetic methodologies are increasingly focused on improving efficiency, safety, and scalability. For the synthesis of N-aryl-1,2-benzenediamines, including this compound, microwave-assisted synthesis and flow chemistry represent significant advancements over conventional batch processing. These techniques offer enhanced reaction rates, improved yields, and greater control over reaction parameters. mdpi.com
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. mdpi.com This method can dramatically reduce reaction times from hours to minutes and often leads to higher product purity. mdpi.combeilstein-journals.org For the synthesis of N-aryl-1,2-benzenediamine analogues and their subsequent conversion into valuable heterocyclic compounds like benzimidazoles, microwave irradiation has proven to be a powerful tool. For instance, the condensation of N-phenyl-o-phenylenediamine with various aldehydes to form 1,2-disubstituted benzimidazoles is significantly accelerated under microwave conditions, with reaction times dropping from 60 minutes to just 5 minutes and yields increasing from 61% to over 99%. mdpi.com While specific studies on the direct microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to analogous systems strongly suggests its feasibility and potential benefits. nih.gov
Flow chemistry, or continuous flow processing, involves pumping reagents through a network of tubes or microreactors. This approach offers superior control over reaction temperature, pressure, and mixing, leading to improved safety, consistency, and the potential for straightforward scalability. mdpi.comunimi.it The selective hydrogenation of nitroarenes to N-arylhydroxylamines, key intermediates for various nitrogen-containing compounds, has been efficiently performed using continuous-flow technology, showcasing its applicability to sensitive transformations. mdpi.com For C-N cross-coupling reactions, such as the Buchwald-Hartwig amination to produce N-aryl bonds, flow chemistry allows for precise management of reaction conditions, which can be critical for optimizing catalyst performance and minimizing side products. thieme-connect.de The application of flow chemistry to the synthesis of this compound would enable a highly controlled and scalable production process.
The following table summarizes representative examples of microwave-assisted and flow chemistry applications in the synthesis of related N-aryl compounds and heterocycles.
| Technique | Reactants | Product Type | Conditions | Reaction Time | Yield |
|---|---|---|---|---|---|
| Microwave-Assisted | N-phenyl-o-phenylenediamine, Benzaldehyde | 1,2-disubstituted benzimidazole (B57391) | Er(OTf)3 (1 mol%), Solvent-free | 5 min | >99% |
| Microwave-Assisted | 2-Halobenzaldehydes, Phenylhydrazines | 1-aryl-1H-indazoles (via Cu-catalyzed N-arylation) | CuI/diamine catalyst, 160°C | 10 min | Good to Excellent |
| Microwave-Assisted | Amido alcohols | Cyclic iminoethers (e.g., 2-aryl-2-oxazolines) | Polyphosphoric acid esters, CHCl3 | Short | Up to 95% |
| Flow Chemistry | Nitroarenes | N-Arylhydroxylamines | Pt/C catalyst, DMAP additive, 30°C, 0.6 MPa H2 | Continuous (residence time dependent) | >99% selectivity |
Mechanistic Studies of Synthetic Transformations
The predominant method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction forms the crucial carbon-nitrogen bond between the phenylenediamine and the bromophenyl group. Understanding the reaction mechanism is vital for optimizing reaction conditions and extending the methodology to more complex substrates. The catalytic cycle is generally understood to involve a sequence of oxidative addition, ligand exchange/deprotonation, and reductive elimination steps. nih.govlibretexts.org
Elucidation of Reaction Intermediates and Transition States
The catalytic cycle of the Buchwald-Hartwig amination begins with a coordinatively unsaturated Palladium(0) species, which is the active catalyst. The key steps and intermediates are as follows:
Ligand Exchange and Deprotonation : Following oxidative addition, the amine (1,2-benzenediamine) coordinates to the Pd(II) center. In the presence of a base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex. libretexts.orgnih.gov This is a crucial intermediate, as its formation precedes the C-N bond-forming step. The choice of base can significantly influence the reaction, and kinetic studies have revealed different pathways depending on the base used. nih.gov
Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex. In this step, the new C-N bond is formed, yielding the product this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov The transition state for this step involves the concerted formation of the C-N bond and the reduction of the palladium center from Pd(II) to Pd(0). For some systems, particularly with electron-withdrawing substituents on the amine, reductive elimination can become the turnover-limiting step. nih.govacs.org
The characterization of these intermediates and the study of their transition states are often accomplished through a combination of kinetic experiments, isotopic labeling studies, and computational chemistry (DFT calculations). nih.govacs.org
Kinetic and Thermodynamic Parameters of Formation
Kinetic studies often reveal the reaction order with respect to the catalyst, aryl halide, amine, and base. For many Buchwald-Hartwig reactions involving aryl bromides, the reaction is first-order in the palladium catalyst and aryl bromide, and zero-order in the amine, consistent with oxidative addition being the rate-determining step. nih.gov However, the specific ligand used on the palladium catalyst can profoundly alter the energetics of the catalytic cycle. For example, studies comparing bulky biarylphosphine ligands like BrettPhos and RuPhos have shown that they can change the rate-limiting step from oxidative addition to reductive elimination by modulating the steric and electronic properties of the palladium center. acs.org
Thermodynamic parameters, such as the Gibbs free energy of activation (ΔG‡), provide information on the energy barriers of the individual steps in the catalytic cycle. Computational studies have been instrumental in mapping the energy profiles of these reactions.
The following table presents representative kinetic and thermodynamic data from mechanistic studies of analogous Buchwald-Hartwig amination reactions.
| Reaction System | Parameter | Value/Observation | Significance |
|---|---|---|---|
| Pd-catalyzed amination of aryl chlorides | Rate Law | First order in ArCl, zero order in amine, positive order in base | Suggests oxidative addition is the rate-determining step. |
| Pd-BrettPhos catalyzed amination | Rate-Limiting Step | Oxidative Addition | The steric bulk of the ligand influences the energy of the first step in the cycle. |
| Pd-RuPhos catalyzed amination | Rate-Limiting Step | Reductive Elimination | A change in ligand can shift the bottleneck to the final C-N bond-forming step. |
| Pd-catalyzed amination with fluoroalkylamines | Turnover-Limiting Step | Reductive Elimination | Electron-withdrawing groups on the amine increase the barrier for reductive elimination. |
Chemical Reactivity, Derivatization, and Functionalization of N1 4 Bromophenyl 1,2 Benzenediamine
Reactivity of the Amine Functionalities
The presence of two adjacent amine groups on one of the benzene (B151609) rings makes this part of the molecule particularly reactive. These amine groups can undergo a variety of reactions, including condensation, acylation, alkylation, and cyclization, leading to the formation of diverse and medicinally relevant heterocyclic systems.
Formation of Schiff Bases and Imine Derivatives
The reaction of N1-(4-bromophenyl)-1,2-benzenediamine with aldehydes and ketones is a common method for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netresearchgate.net This condensation reaction typically occurs between an aldehyde or ketone and a primary amine. ekb.eg In the case of this compound, either one or both of the amine groups can react, leading to mono- or di-imine derivatives. For example, the condensation of o-phenylenediamine (B120857) with 2-acetamidobenzaldehyde in the presence of a catalytic amount of glacial acetic acid results in the formation of a Schiff base. researchgate.net Similarly, the reaction with 4-bromobenzaldehyde (B125591) can yield N,N'-(1,2-phenylene)bis(1-(4-bromophenyl)methanimine). researchgate.net These Schiff bases are not only stable compounds in their own right but also serve as important intermediates in the synthesis of more complex molecules and metal complexes. researchgate.net
Acylation, Alkylation, and Sulfonylation Reactions
The amine functionalities of this compound are nucleophilic and can readily react with acylating, alkylating, and sulfonylating agents.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. The reaction of o-phenylenediamines with acid anhydrides can lead to either benzimidazoles or N,N'-diacylphenylenediamines depending on the reaction conditions. bohrium.com
Alkylation: The nitrogen atoms can be alkylated using various alkylating agents. For instance, the alkylation of 2-(4-bromophenyl)-1H-benzimidazole (derived from this compound) with different benzyl (B1604629) halides in the presence of a base like potassium carbonate yields N-alkylated derivatives. eresearchco.com The direct alkylation of N-alkyl-N'-phenyl-phenylenediamines can also be achieved by heating with olefins in the presence of an alkyl aluminum halide catalyst. google.com
Sulfonylation: This process involves the reaction of the amine with a sulfonyl halide, typically in the presence of a base, to form a sulfonamide. Palladium-catalyzed cross-coupling reactions can be used to form C-N bonds between sulfinamides and aryl halides. organic-chemistry.org
These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is crucial for tuning its reactivity and biological activity.
N-Heterocyclization Pathways (e.g., Benzimidazole (B57391), Benzodiazepine, Quinoxaline (B1680401) Formation)
The ortho-diamine functionality is a key feature that allows for the construction of various fused heterocyclic rings, which are prominent scaffolds in many biologically active compounds.
Benzimidazole Formation: Benzimidazoles are formed by the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes. bohrium.comnih.govresearchgate.net The reaction with aldehydes under oxidative conditions is a common method for synthesizing 2-substituted benzimidazoles. bohrium.comnih.gov For example, 2-(4-bromophenyl)-1H-benzimidazole can be synthesized by reacting o-phenylenediamine with 4-bromobenzoic acid in polyphosphoric acid at elevated temperatures. eresearchco.com A variety of catalysts, including nanomaterials, can be employed to facilitate this cyclization. nih.gov
Benzodiazepine Formation: Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. rsc.org The synthesis of 1,4- and 1,5-benzodiazepines often involves the condensation of o-phenylenediamine with various carbonyl compounds. nih.govresearchgate.net For instance, 2,3-dihydro-1H-1,5-benzodiazepines can be synthesized from the reaction of o-phenylenediamine and chalcones in the presence of a catalyst like piperidine. nih.gov
Quinoxaline Formation: Quinoxalines are another important class of N-heterocycles that can be synthesized from o-phenylenediamines. nih.gov A common and effective method is the condensation reaction with α-dicarbonyl compounds. nih.govchim.it For example, the reaction of benzene-1,2-diamine with hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (B1267532) in ethanol (B145695) yields 2-(4-bromophenyl)quinoxaline. nih.gov Various catalysts, including nickel-based systems and O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), have been developed to improve the efficiency of quinoxaline synthesis. organic-chemistry.orgacgpubs.org
| Heterocycle | Reactant(s) with this compound | Key Reaction Type |
| Benzimidazole | Carboxylic acids, aldehydes | Condensation, Cyclization |
| Benzodiazepine | Carbonyl compounds (e.g., chalcones) | Condensation, Cyclization |
| Quinoxaline | α-dicarbonyl compounds | Condensation, Cyclization |
Transformations Involving the Bromophenyl Moiety
The bromine atom on the phenyl ring provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. nih.gov The bromo-substituent in this compound makes it an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of biaryl compounds. mdpi.com The bromine atom on the phenyl ring of this compound can be readily coupled with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a direct method for the arylation of olefins. mdpi.com The bromophenyl group of the title compound can participate in Heck reactions with a variety of alkenes. organic-chemistry.orgnih.gov
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction is a reliable method for the synthesis of arylalkynes. nih.gov this compound can be coupled with terminal alkynes via the Sonogashira reaction to introduce an alkynyl substituent. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Resulting Bond |
| Suzuki | Organoboron compound (e.g., boronic acid) | C(aryl)-C(aryl/vinyl) |
| Heck | Alkene | C(aryl)-C(alkenyl) |
| Sonogashira | Terminal alkyne | C(aryl)-C(alkynyl) |
Nucleophilic Displacement of Bromine
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the benzene ring. Such reactions typically require either strong activation by electron-withdrawing groups ortho or para to the leaving group, or harsh reaction conditions. However, under specific catalytic conditions, such as copper-catalyzed N-arylation (Ullmann condensation), the bromine atom could potentially be displaced by various nucleophiles, including amines, alcohols, and thiols.
Aromatic Ring Functionalization of the Benzene-1,2-diamine Core
Electrophilic Aromatic Substitution Reactions
The benzene-1,2-diamine moiety in this compound is highly activated towards electrophilic aromatic substitution (EAS). Both the primary amino (-NH₂) and the secondary amino (-NH-Ar) groups are potent electron-donating groups, which increase the electron density of the aromatic ring, making it more nucleophilic. youtube.comlibretexts.org
Directing Effects and Regioselectivity:
Both amino groups are ortho-, para-directors. In this molecule, the directing effects of the two groups must be considered:
Primary Amine (-NH₂): This is a very strong activating group, directing incoming electrophiles to positions 3 and 5.
Secondary Amine (-NH-Ar): This group also activates the ring and directs electrophiles to its ortho position (position 3) and para position (position 6, which is already substituted).
The position at C3 is ortho to both the primary and secondary amino groups, making it the most electron-rich and sterically accessible position. The position at C5 is para to the strongly activating primary amine but meta to the secondary amine. Therefore, electrophilic substitution is strongly predicted to occur preferentially at the C3 position, with potential for some substitution at the C5 position depending on the reaction conditions and the nature of the electrophile.
Challenges and Strategies:
Direct electrophilic substitution on highly activated substrates like aromatic diamines can be challenging. Potential issues include polysubstitution, oxidation of the electron-rich ring, and side reactions involving the amine groups themselves. youtube.com For instance, direct nitration can be complicated by the oxidation of the diamine. researchgate.net
A common strategy to control reactivity and improve selectivity is the temporary protection of one or both amine groups, typically through acylation. nih.gov Acyl groups, such as acetyl, are electron-withdrawing, which moderates the activating effect of the amino groups and reduces the risk of side reactions. For example, the bromination of o-phenylenediamine is often carried out after converting it to 4-bromo-o-phenyl diacetyl amide, which can then be hydrolyzed to yield the brominated diamine. google.com This approach ensures monosubstitution at the position para to the first amino group.
Examples of Electrophilic Aromatic Substitution Reactions:
While specific literature on the electrophilic substitution of this compound is scarce, reactions can be predicted based on established methodologies. A common and useful reaction is bromination.
Interactive Data Table: Predicted Electrophilic Bromination of Acylated this compound
| Electrophile Source | Reagent/Solvent | Predicted Major Product | Reference Reaction Type |
| N-Bromosuccinimide (NBS) | Acetonitrile, cat. HCl | N1-(4-bromophenyl)-3-bromo-1,2-benzenediamine (after deprotection) | Bromination of Acetanilide youtube.com |
| Sodium Bromide / H₂O₂ | Acetic Acid / Acetic Anhydride | N1-(4-bromophenyl)-3-bromo-1,2-benzenediamine (after deprotection) | Bromination of o-phenylenediamine google.com |
| PhIOAcBr (in situ) | Dichloromethane | N1-(4-bromophenyl)-3-bromo-1,2-benzenediamine (after deprotection) | Bromination of Phenols nih.gov |
Directed ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. organic-chemistry.org
Application to this compound:
In the context of this compound, both nitrogen atoms have the potential to act as DMGs. The acidic protons on the primary and secondary amines would first be deprotonated by a strong organolithium base (e.g., n-BuLi or s-BuLi). It is the resulting amide anion from the secondary amine that is well-positioned to direct lithiation specifically to the C3 position. The primary amine, after deprotonation, could also direct lithiation, but the secondary amine often provides more reliable direction in related systems.
The proposed strategy would involve the following steps:
Double Deprotonation: Treatment with at least two equivalents of a strong alkyllithium base (e.g., n-BuLi) in an ethereal solvent like THF at low temperature (-78 °C) would deprotonate both the primary and secondary amines to form a dianion.
Directed Lithiation: A third equivalent of the base, or warming the reaction mixture, would then induce selective deprotonation of the C3 proton, facilitated by the coordinating effect of the adjacent N-lithio secondary amine.
Electrophilic Quench: The resulting trianionic species (lithiated at C3 and both nitrogens) is then reacted with an electrophile, which will add at the nucleophilic C3 position. Subsequent aqueous workup would re-protonate the nitrogen atoms.
This strategy offers a highly regioselective route to 3-substituted derivatives that complements the selectivity of electrophilic aromatic substitution.
Interactive Data Table: Potential Functionalization via Directed ortho-Metalation
| Reagent Sequence | Electrophile (E+) | Potential Product (after workup) | Reference Reaction Type |
| 1. 3 eq. n-BuLi, THF, -78°C to 0°C2. E+ | DMF (N,N-Dimethylformamide) | 3-Formyl-N1-(4-bromophenyl)-1,2-benzenediamine | Formylation of Lithiated Arene uwindsor.ca |
| 1. 3 eq. n-BuLi, THF, -78°C to 0°C2. E+ | I₂ (Iodine) | N1-(4-bromophenyl)-3-iodo-1,2-benzenediamine | Iodination of Lithiated Arene harvard.edu |
| 1. 3 eq. n-BuLi, THF, -78°C to 0°C2. E+ | (CH₃)₃SiCl (Trimethylsilyl chloride) | N1-(4-bromophenyl)-3-(trimethylsilyl)-1,2-benzenediamine | Silylation of Lithiated Arene uwindsor.ca |
| 1. 3 eq. n-BuLi, THF, -78°C to 0°C2. E+ | CO₂ (Carbon dioxide) | 3-Amino-2-((4-bromophenyl)amino)benzoic acid | Carboxylation of Lithiated Arene |
| 1. 3 eq. n-BuLi, THF, -78°C to 0°C2. E+ | CH₃I (Methyl iodide) | N1-(4-bromophenyl)-3-methyl-1,2-benzenediamine | Alkylation of Lithiated Arene baranlab.org |
Coordination Chemistry and Ligand Applications of N1 4 Bromophenyl 1,2 Benzenediamine
Design Principles for Ligand Systems Derived from the Compound
The design of ligand systems originating from N1-(4-bromophenyl)-1,2-benzenediamine is fundamentally guided by the inherent structural and electronic properties of the molecule. The presence of two nitrogen donor atoms in a 1,2-relationship on the benzene (B151609) ring makes it a prime candidate for forming stable chelate rings with metal ions.
This compound is intrinsically a bidentate ligand, capable of coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination typically results in the formation of a stable five-membered chelate ring, a common and favored motif in coordination chemistry. The stability of such complexes is enhanced by the chelate effect.
Further functionalization of the ligand could lead to polydentate systems. For instance, modification of the amino groups could introduce additional donor atoms, thereby increasing the denticity of the ligand and the stability of the resulting metal complexes.
The coordination behavior of this compound is significantly influenced by both steric and electronic factors.
Steric Influences:
The N-aryl substituent, in this case, the 4-bromophenyl group, can introduce steric hindrance around the metal center. The degree of this hindrance depends on the coordination geometry and the size of the metal ion. This steric bulk can influence the coordination number of the metal, potentially favoring lower coordination numbers. For instance, in square planar or tetrahedral complexes, the orientation of the bromophenyl group can affect the approach of other ligands to the metal center. In analogous systems with bulky N-aryl substituents, a reduction in the degree of polymerization has been observed, leading to the formation of discrete dimeric or trimeric complexes instead of polymeric structures. niscpr.res.in
Electronic Influences:
The electronic properties of the 4-bromophenyl group play a crucial role in modulating the electron density on the nitrogen donor atoms and, consequently, the strength of the metal-ligand bond. The bromine atom is an electron-withdrawing group through induction, which can decrease the basicity of the adjacent nitrogen atom. This can influence the stability and reactivity of the resulting metal complexes. The electronic nature of substituents on related bidentate ligands has been shown to significantly impact the elementary steps of catalytic reactions, such as oxidative addition and reductive elimination in gold(I)/gold(III) systems. nih.gov It is plausible that the electron-withdrawing nature of the bromo-substituent in the para position of the N-aryl ring could influence the catalytic activity of its metal complexes. rsc.org
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely follow standard procedures for the complexation of diamine ligands. This typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Complexes of this compound with various d-block metals can be anticipated. For instance, palladium(II) complexes could be synthesized by reacting the ligand with a palladium(II) salt like potassium tetrachloropalladate(II). A related ligand, N-(4-bromophenyl)pyridine-2-carboxamide, has been shown to form a stable, distorted square-planar complex with palladium(II). mdpi.com This suggests that this compound would likely form similar stable complexes with palladium and other platinum group metals.
The synthesis of Schiff base complexes derived from o-phenylenediamine (B120857) and its derivatives with metals like Cu(II), Ni(II), and Co(II) is well-established. jocpr.comresearchgate.net These methods typically involve the condensation of the diamine with an aldehyde or ketone, followed by complexation with the metal salt. A similar approach could be employed for derivatives of this compound.
Illustrative Synthetic Scheme:
This compound + MCl₂ → [M(this compound)Cl₂] (where M = Cu, Ni, Co, Pd, Pt)
The geometry of the resulting metal complexes would depend on the metal ion, its oxidation state, and the stoichiometry of the reaction. For d⁸ metals like Pd(II) and Pt(II), square planar geometries are expected. For other metals like Cu(II), Ni(II), and Co(II), tetrahedral or octahedral geometries are possible, depending on the coordination of other ligands or solvent molecules.
The structural parameters, such as bond lengths and angles, would be determined using single-crystal X-ray diffraction. In a palladium(II) complex with a similar bidentate ligand containing a bromophenyl group, the Pd-N bond lengths were found to be in the range of 2.0 Å, and the geometry was a distorted square planar. mdpi.com Similar structural features would be anticipated for complexes of this compound.
Table 1: Expected Coordination Geometries and M-N Bond Lengths for Hypothetical Complexes
| Metal Ion | Expected Geometry | Typical M-N Bond Length (Å) |
|---|---|---|
| Cu(II) | Square Planar / Distorted Octahedral | 1.9 - 2.1 |
| Ni(II) | Square Planar / Octahedral | 1.9 - 2.2 |
| Co(II) | Tetrahedral / Octahedral | 1.9 - 2.2 |
| Pd(II) | Square Planar | 2.0 - 2.1 |
| Pt(II) | Square Planar | 2.0 - 2.1 |
This table is illustrative and based on typical values for related diamine complexes.
Catalytic Applications of Metal-N1-(4-bromophenyl)-1,2-benzenediamine Complexes
While specific catalytic applications for metal complexes of this compound have not been reported, the structural and electronic features of this ligand suggest potential utility in various catalytic transformations. Palladium complexes, in particular, are widely used as catalysts in cross-coupling reactions.
The electronic properties imparted by the 4-bromophenyl substituent could be beneficial in tuning the catalytic activity. For instance, palladium complexes bearing N-heterocyclic carbene ligands have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net It is conceivable that a palladium complex of this compound could also exhibit catalytic activity in such reactions, potentially for the coupling of aryl bromides with arylboronic acids.
Furthermore, Schiff base complexes derived from substituted o-phenylenediamines have been investigated for their catalytic potential. researchgate.net The imine linkage in these ligands can be readily tuned, which in turn influences the properties of the metal complexes. By forming Schiff base derivatives of this compound, a new class of tunable ligands for catalysis could be developed.
Table 2: Potential Catalytic Applications for Metal Complexes
| Metal | Potential Reaction | Rationale |
|---|---|---|
| Palladium | Suzuki-Miyaura Coupling | Well-established for Pd-diamine and Pd-NHC complexes. |
| Palladium | Heck Coupling | Common application for Pd(II) catalysts. |
| Copper | C-N Coupling Reactions | Cu-catalyzed amination reactions are known. |
| Ruthenium | Hydrogenation/Transfer Hydrogenation | Ru-diamine complexes are effective catalysts. |
This table presents potential applications based on the catalytic activities of related metal-diamine complexes.
Organic Transformation Catalysis (e.g., Oxidation, Reduction, C-C/C-X Coupling)
While direct catalytic applications of metal complexes derived from this compound are not extensively documented in dedicated studies, the broader class of N-aryl-1,2-benzenediamine ligands has shown considerable promise in various organic transformations. The electronic and steric properties of these ligands can be fine-tuned by substituents on the aryl ring, influencing the catalytic activity of the corresponding metal centers.
Oxidation and Reduction Reactions:
The diamine moiety of this compound can coordinate to transition metals, creating complexes capable of catalyzing oxidation and reduction reactions. For instance, similar 1,2-benzenediamine-derived organocatalysts have been developed for various chemical transformations. mdpi.com The presence of the electron-withdrawing bromine atom on the phenyl ring can modulate the electron density at the metal center, which in turn affects its reactivity in catalytic cycles. While specific examples for this compound are not prominent, related phenylenediamine derivatives have been used in catalytic oxidative coupling reactions, suggesting a potential avenue for future research. nih.gov
C-C and C-X Coupling Reactions:
The 4-bromophenyl group in this compound provides a reactive handle for participating in or modifying the outcomes of cross-coupling reactions. This bromo-substituent can be a site for reactions like the Suzuki or Heck couplings, either before or after complexation to a metal center. Research on related compounds, such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has demonstrated the feasibility of utilizing the bromophenyl moiety in Suzuki cross-coupling reactions to synthesize a variety of imine derivatives. researchgate.net This suggests that metal complexes of this compound could serve as platforms for tandem catalysis, where the ligand itself participates in the reaction.
Furthermore, the diamine portion of the ligand can stabilize metal centers, such as palladium or nickel, which are commonly used in cross-coupling catalysis. nih.govsquarespace.com The coordination of the diamine can influence the stability and reactivity of the catalytic species, potentially leading to improved yields and selectivities.
| Catalytic Reaction Type | Potential Role of this compound Ligand | Related Research Findings |
| Oxidation | Modulation of metal center's redox potential. | Phenylenediamines used in catalytic oxidative coupling. nih.gov |
| Reduction | Stabilization of metal hydrides or other reductive species. | 1,2-Benzenediamine derivatives used as organocatalyst precursors. mdpi.com |
| C-C/C-X Coupling | Ligand participation via the bromo-substituent; stabilization of the active metal catalyst. | Bromo-substituted aromatics are common substrates in cross-coupling. researchgate.netsci-hub.st |
Enantioselective Catalysis with Chiral Derivatives
The development of chiral ligands is paramount for asymmetric catalysis. This compound can serve as a precursor for the synthesis of chiral ligands. By introducing chirality to the diamine backbone or by attaching chiral auxiliaries, it is possible to create ligands that can induce enantioselectivity in metal-catalyzed reactions.
For example, chiral 1,2-diamines are well-established scaffolds for highly effective catalysts in a range of asymmetric transformations, including hydrogenation, amination, and carbon-carbon bond-forming reactions. nih.gov The synthesis of chiral derivatives from precursors like 1,2-benzenediamine has led to the development of bifunctional organocatalysts. mdpi.com While specific research on chiral derivatives of this compound is not widely reported, the principles of chiral ligand design are applicable.
The synthesis of N-C axially chiral phenanthridin-6-one derivatives has been achieved through palladium-catalyzed intramolecular Buchwald-Hartwig amination, highlighting the potential for creating axial chirality involving N-aryl systems. nih.govelsevierpure.com This suggests that appropriate modification of the this compound scaffold could lead to novel axially chiral ligands for enantioselective catalysis.
| Chiral Ligand Strategy | Potential Application | Relevant Precedent |
| Introduction of chiral centers on the diamine backbone | Asymmetric hydrogenation, cyclopropanation | Chiral 1,2-diamines are widely used in asymmetric catalysis. nih.gov |
| Attachment of chiral auxiliaries | Asymmetric C-C bond formation | Synthesis of chiral imidazolidin-4-one (B167674) based ligands for Henry reactions. nih.gov |
| Creation of axial chirality | Enantioselective cross-coupling reactions | Synthesis of N-C axially chiral compounds via intramolecular amination. nih.govelsevierpure.com |
Advanced Material Precursors in Coordination Polymers and MOFs
The structural characteristics of this compound make it a promising building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The two nitrogen atoms of the diamine can coordinate to metal ions, while the bromophenyl group can either act as a secondary coordination site (though less common), participate in halogen bonding, or be functionalized to introduce other coordinating groups.
The use of diamine linkers in the synthesis of coordination polymers is a well-established strategy. For instance, 2,5-diamino-1,4-benzenedithiol has been employed as a bridging ligand to create novel coordination polymers with interesting optical and magnetic properties. rsc.org Similarly, the isomeric phenylenediacetate ligands have been shown to direct the formation of diverse coordination networks. rsc.org These examples underscore the potential of this compound to form extended structures with metal ions.
Role in Supramolecular Assembly and Network Formation
The formation of coordination polymers and MOFs is fundamentally a process of supramolecular assembly, driven by coordination bonds and supplemented by weaker interactions such as hydrogen bonding, π-π stacking, and in the case of this compound, potentially halogen bonding.
The N-H groups of the diamine moiety are excellent hydrogen bond donors, while the nitrogen lone pairs and the aromatic rings can act as hydrogen bond acceptors. These interactions play a crucial role in directing the assembly of the individual metal-ligand complexes into higher-order structures and in stabilizing the final network. The study of molecular complexes of other N-donor ligands has shown how hydrogen bonding and π-π stacking interactions dictate the final supramolecular architecture. nih.gov
The bromine atom on the phenyl ring can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. This provides an additional tool for controlling the network topology. The self-assembly of cationic 1,2,4-selenodiazoles, for example, is influenced by chalcogen bonding, a related non-covalent interaction. nih.gov
| Interaction Type | Role in Supramolecular Assembly |
| Coordination Bonds | Primary driving force for network formation between metal ions and diamine nitrogens. |
| Hydrogen Bonding | Directional control of the packing of coordination complexes and stabilization of the network. |
| π-π Stacking | Contributes to the stabilization of layered or stacked structures. |
| Halogen Bonding | Potential for directional control involving the bromine atom, influencing the network topology. |
Advanced Spectroscopic and Structural Elucidation Techniques for N1 4 Bromophenyl 1,2 Benzenediamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise information about the chemical environment of atoms within a molecule. For N1-(4-bromophenyl)-1,2-benzenediamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Connectivity
The ¹H NMR spectrum of this compound provides information on the number, environment, and coupling interactions of protons. The spectrum is expected to show distinct signals for the aromatic protons on both the benzene (B151609) and bromophenyl rings, as well as signals for the amine protons. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents (–NH₂, –NH–, and –Br).
The aromatic region will be complex due to spin-spin coupling between adjacent protons. The 1,2-disubstituted benzene ring (the benzenediamine moiety) would typically exhibit a complex multiplet pattern. The 1,4-disubstituted bromophenyl ring is expected to show a characteristic AA'BB' system, appearing as two doublets. The amine protons (–NH₂ and –NH–) will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Carbons bonded to nitrogen will be deshielded and appear at a higher chemical shift, while the carbon attached to the bromine atom will also be significantly shifted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H (Benzenediamine) | 6.5 - 7.2 | 115 - 130 |
| Aromatic C-H (Bromophenyl) | 6.8 - 7.5 | 118 - 135 |
| C-NH₂ | - | 135 - 145 |
| C-NH | - | 138 - 148 |
| C-Br | - | 110 - 120 |
| C-ipso (NH-aryl) | - | 140 - 150 |
| -NH₂ | 3.5 - 4.5 (broad s) | - |
| -NH- | 5.0 - 6.0 (broad s) | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Conformational Studies
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for elucidating the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum will confirm the connectivity of adjacent protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and between the two aromatic rings via the amine linker. For example, correlations would be expected between the -NH- proton and carbons on both aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, irrespective of their bonding. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₁BrN₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely involve cleavage at the C-N bonds of the amine bridge and fragmentation of the aromatic rings.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure / Identity |
| 262/264 | [M]⁺, Molecular ion (¹²C₁₂¹H₁₁⁷⁹Br¹⁴N₂⁺ / ¹²C₁₂¹H₁₁⁸¹Br¹⁴N₂⁺) |
| 183 | [M - Br]⁺, Loss of a bromine radical |
| 170 | [C₆H₄-NH-C₆H₅]⁺, Cleavage leading to a diphenylamine-like fragment |
| 155/157 | [Br-C₆H₄]⁺, Bromophenyl cation |
| 108 | [H₂N-C₆H₄-NH₂]⁺, Phenylenediamine radical cation from cleavage |
| 92 | [C₆H₄-NH₂]⁺, Aminophenyl fragment |
| 77 | [C₆H₅]⁺, Phenyl cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.
Identification of Characteristic Stretching and Bending Modes
The FT-IR and Raman spectra of this compound will be dominated by vibrations associated with the N-H bonds of the primary and secondary amines, as well as C-H, C-N, and C-C bonds within the aromatic rings.
N-H Stretching: The primary amine (–NH₂) will typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amine (–NH–) will exhibit a single, sharp band in the same region.
Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.
C=C Aromatic Ring Stretching: Strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.
N-H Bending: The scissoring motion of the primary amine (–NH₂) typically appears around 1600-1650 cm⁻¹.
C-N Stretching: These vibrations are found in the 1250-1350 cm⁻¹ region.
Aromatic C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings. A 1,2-disubstituted ring and a 1,4-disubstituted ring will have characteristic bands in this region.
C-Br Stretching: A strong band for the carbon-bromine stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 3: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretching (primary & secondary amines) | 3300 - 3500 | FT-IR, Raman |
| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman |
| N-H Bending | 1600 - 1650 | FT-IR |
| Aromatic C=C Stretching | 1450 - 1600 | FT-IR, Raman |
| C-N Stretching | 1250 - 1350 | FT-IR, Raman |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | FT-IR |
| C-Br Stretching | 500 - 650 | FT-IR, Raman |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice.
Single Crystal X-ray Crystallography for Molecular Geometry and Crystal Packing
Single crystal X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure. A suitable single crystal of this compound would be required for this analysis. The experiment would yield detailed information about bond lengths, bond angles, and torsion angles within the molecule, defining its precise geometry. Furthermore, it would reveal how individual molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces.
While specific data for the target compound is not available, studies on similar molecules, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been performed. For this related compound, single crystal X-ray diffraction revealed a monoclinic crystal system with the P21/n space group. Such an analysis for this compound would produce a detailed crystallographic data table.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Unavailable |
| Space group | Unavailable |
| a (Å) | Unavailable |
| b (Å) | Unavailable |
| c (Å) | Unavailable |
| α (°) | Unavailable |
| β (°) | Unavailable |
| γ (°) | Unavailable |
| Volume (ų) | Unavailable |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is particularly useful for identifying crystalline phases and investigating polymorphism, which is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit different physical properties. A PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), which is characteristic of its crystal structure. By comparing the PXRD pattern of a sample to known patterns, one could identify the phase and assess its purity. No published PXRD patterns for this compound have been found.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy investigates the transitions of electrons between different energy levels in a molecule upon absorption or emission of light, providing insights into its electronic structure and photophysical properties.
Analysis of Electronic Transitions and Conjugation Effects
UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths at which a molecule absorbs light in the ultraviolet and visible regions. For this compound, the spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings and potentially n-π* transitions involving the lone pairs of the nitrogen atoms. The conjugation between the two phenyl rings linked by the amine group would influence the position and intensity of these absorption maxima (λmax).
For comparison, the parent o-phenylenediamine (B120857) exhibits absorption maxima around 198 nm, 236 nm, and 284 nm. The introduction of the 4-bromophenyl group would likely lead to a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Unavailable | Unavailable | Unavailable |
Investigation of Photophysical Properties and Quantum Yields
Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. Many aromatic amines are fluorescent, and it is plausible that this compound would exhibit fluorescence. A fluorescence study would determine its emission spectrum, Stokes shift (the difference between the absorption and emission maxima), fluorescence lifetime (the average time the molecule stays in its excited state), and fluorescence quantum yield (the ratio of photons emitted to photons absorbed). These properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. Research on Schiff bases derived from o-phenylenediamine has shown that these related compounds can exhibit high quantum yields, in some cases up to 0.70. mdpi.com However, specific fluorescence data for this compound is not documented in available literature.
Hypothetical Photophysical Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Unavailable | Unavailable | Unavailable | Unavailable |
Computational and Theoretical Chemistry Studies of N1 4 Bromophenyl 1,2 Benzenediamine
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling provides a virtual laboratory to dissect complex chemical transformations at the molecular level. For reactions involving N1-(4-bromophenyl)-1,2-benzenediamine, such as N-arylation, cyclization, or its use as a ligand in catalysis, computational methods can map out the entire reaction landscape, identifying key intermediates and the energetic barriers that separate them.
Transition State Localization and Reaction Pathway Profiling
The heart of understanding a chemical reaction lies in identifying its transition state (TS) — the highest energy point along the reaction coordinate. Locating this fleeting arrangement of atoms is a primary goal of computational reaction mechanism studies. Using methods like Density Functional Theory (DFT), scientists can model the potential energy surface of a reaction and pinpoint the exact geometry and energy of the transition state.
For instance, in the cyclization reactions of N-arylguanidines and N-arylamidines, which are structurally related to this compound, DFT calculations have been used to investigate the mechanistic pathways. nih.gov These studies compute the energies of reactants, intermediates, transition states, and products, creating a detailed reaction pathway profile. This profile reveals the activation energy, which is crucial for predicting reaction rates, and can help determine whether a proposed mechanism is energetically feasible. A hypothetical reaction profile for a generic transformation of an N-aryl-1,2-benzenediamine derivative is shown in Table 1.
Table 1: Hypothetical Reaction Pathway Profile Data for a Cyclization Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | N-aryl-1,2-benzenediamine derivative | 0.0 |
| Intermediate 1 | Initial complex formation | -5.2 |
| Transition State 1 (TS1) | First energetic barrier | +15.7 |
| Intermediate 2 | Cyclized intermediate | -10.8 |
| Transition State 2 (TS2) | Second energetic barrier (e.g., aromatization) | +8.3 |
| Product | Final heterocyclic product | -25.1 |
This table is illustrative and based on typical values found in computational studies of similar heterocyclic ring-closure reactions.
By analyzing the geometries of the localized transition states, researchers can gain insights into the key bond-forming and bond-breaking events. For this compound, this could involve modeling its reaction with electrophiles or its role in pericyclic reactions, providing a level of detail that complements experimental kinetic studies.
Catalyst Design and Optimization through Computational Methods
The diamine motif present in this compound makes it an attractive candidate for use as a ligand in transition metal catalysis. Computational chemistry plays a pivotal role in the rational design and optimization of such catalysts. rsc.org By modeling the catalyst-substrate interactions, researchers can predict how modifications to the ligand structure will affect the catalyst's activity and selectivity.
DFT calculations can be used to evaluate various properties of a potential catalyst system. For example, by modeling a metal complex containing an this compound-derived ligand, one can compute:
Ligand Binding Energies: To assess the stability of the metal-ligand complex.
Steric and Electronic Properties: Using descriptors like the Tolman electronic parameter (TEP) or percent buried volume (%Vbur), which quantify the electronic and steric influence of the ligand on the metal center. researchgate.net
Activation Barriers of Catalytic Steps: Modeling key steps like oxidative addition, reductive elimination, or migratory insertion to identify the rate-determining step and understand how the ligand influences it. nih.gov
This in silico screening approach allows for the rapid evaluation of a large number of potential ligand structures without the need for extensive synthesis and experimental testing. core.ac.uk For instance, modifying the substituents on the phenyl rings of the diamine ligand can tune its electronic properties, which in turn affects the catalytic cycle. A hypothetical comparison of ligand descriptors for catalyst optimization is presented in Table 2.
Table 2: Hypothetical Computational Data for Catalyst Ligand Optimization
| Ligand Derivative | Calculated Electronic Parameter (e.g., HOMO Energy, eV) | Calculated Steric Parameter (e.g., %Vbur) | Predicted Activation Energy for Rate-Limiting Step (kcal/mol) |
|---|---|---|---|
| This compound | -5.85 | 38.2 | 22.5 |
| N1-(4-methoxyphenyl)-1,2-benzenediamine | -5.60 | 38.5 | 24.1 |
| N1-(4-nitrophenyl)-1,2-benzenediamine | -6.20 | 39.1 | 20.8 |
| N1-(4-bromophenyl)-N2-methyl-1,2-benzenediamine | -5.88 | 40.3 | 23.2 |
This table is illustrative. The data represents the type of information generated in computational catalyst design to compare different ligand modifications.
Structure-Activity Relationship (SAR) and Ligand-Target Interaction Modeling
In the context of medicinal chemistry, computational methods are essential for understanding how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor, and for predicting how its structure relates to its biological activity.
In Silico Screening and Virtual Ligand Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While specific screening studies on this compound are not prominent, the principles can be readily applied. The process often starts with a known active compound or a protein binding site.
If a derivative of this compound were identified as a "hit" compound, virtual ligand design could be employed to optimize its properties. This involves computationally generating new derivatives by adding or modifying functional groups and then predicting their binding affinity. This iterative process of design and evaluation can rapidly identify promising candidates for synthesis and biological testing. Techniques like scaffold hopping can be used to replace the core benzenediamine structure while keeping key interacting functional groups, potentially leading to novel compounds with improved properties. mdpi.com
Molecular Docking and Dynamics for Biological Target Interaction (focused on molecular mechanisms)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a small molecule ligand to its protein target. For this compound, docking simulations could be performed against a variety of enzymes or receptors to hypothesize potential biological activities.
The docking process involves:
Obtaining the 3D structure of the target protein (from X-ray crystallography or homology modeling).
Generating a 3D conformation of the ligand (this compound).
Using a scoring function to evaluate different binding poses of the ligand in the protein's active site and rank them.
The results of a docking study can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, studies on benzimidazole (B57391) analogues, which can be formed from cyclization of o-phenylenediamines, show that they interact with the catalytic site of enzymes like acetylcholinesterase, with specific hydroxyl and amine groups forming crucial hydrogen bonds. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and interactions at an atomistic level. nih.gov This can confirm the stability of a binding pose predicted by docking and provide a more accurate estimation of binding free energy.
Table 3: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| This compound | -8.2 | Tyr334, Trp84, Phe330 | Pi-pi stacking, Hydrophobic |
| Reference Inhibitor | -9.5 | Tyr334, Ser200, His440 | Pi-pi stacking, Hydrogen bond |
| Designed Derivative 1 (with -OH group) | -8.9 | Tyr334, Ser200, Trp84 | Pi-pi stacking, Hydrogen bond |
This table is a hypothetical representation of results from a molecular docking study against an enzyme active site, illustrating how this compound might be compared to other compounds.
Emerging Research Directions and Interdisciplinary Applications
Applications in Advanced Functional Materials
The unique electronic and structural properties of aromatic diamines often make them attractive candidates for advanced functional materials. However, N1-(4-bromophenyl)-1,2-benzenediamine has not been specifically utilized or studied in the following capacities.
Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs, NLO materials)
There is no published research detailing the use of this compound as a component in organic semiconductors, organic light-emitting diodes (OLEDs), or nonlinear optical (NLO) materials. The synthesis and characterization of this compound for such applications have not been reported.
Role in Chemical Sensing and Molecular Probes
The development of chemical sensors and molecular probes is a vibrant area of research. However, this compound has not been featured in the design of such systems.
Development of Chemo- and Bio-Sensors
No studies have been found that employ this compound in the creation of chemosensors or biosensors. Its potential for molecular recognition and signaling has not been investigated.
pH, Ion, and Anion Sensing Mechanisms
Consistent with the lack of research in sensor development, there are no reports on the mechanisms by which this compound might act as a sensor for pH, ions, or anions.
Contribution to Pharmaceutical and Agrochemical Lead Discovery
The search for new bioactive molecules is a cornerstone of pharmaceutical and agrochemical research. While many aromatic amines are investigated for these purposes, this compound has not been identified as a lead compound or a significant intermediate in these discovery pipelines. The available literature does not indicate any studies into its biological activity or potential as a scaffold for drug or pesticide development.
As a Scaffold for Novel Heterocyclic Drug Candidates
The N-aryl-o-phenylenediamine motif, central to this compound, is a cornerstone in the synthesis of numerous biologically active heterocycles. The o-phenylenediamine (B120857) unit readily undergoes cyclization reactions with a variety of reagents, while the 4-bromophenyl group provides a site for further modification and can significantly influence the pharmacological properties of the resulting molecule.
One of the most direct applications of this scaffold is in the synthesis of benzimidazoles. For instance, reacting o-phenylenediamine with 4-bromo benzoic acid in the presence of polyphosphoric acid yields 2-(4-bromophenyl)-1H-benzimidazole. This core structure can then be further functionalized, for example, through N-alkylation with various benzyl (B1604629) halides, to produce a library of derivatives. eresearchco.com These compounds have been synthesized and subsequently screened for their antimicrobial activities against various bacterial and fungal strains. eresearchco.com
The utility of the 4-bromophenyl-amine scaffold extends beyond benzimidazoles. The 4-bromophenyl moiety is a common feature in other classes of heterocyclic compounds with demonstrated biological potential. For example, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been synthesized and evaluated for both antimicrobial and anticancer activities. nih.gov In this synthesis, the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, is formed from the reaction of p-bromoacetophenone and thiourea. nih.gov Similarly, N-(4-bromophenyl)furan-2-carboxamide, synthesized from furan-2-carbonyl chloride and 4-bromoaniline (B143363), has been identified as a potent antibacterial agent against drug-resistant bacterial strains. nih.gov The 4-bromoaniline starting material underscores the importance of the bromophenyl-amine structural component in generating these novel drug candidates.
Table 1: Examples of Heterocyclic Drug Candidates Derived from the 4-Bromophenyl-Amine Scaffold
Core Scaffold Component(s) Resulting Heterocyclic Class Example Derivative Targeted Biological Activity Reference o-phenylenediamine and 4-bromo benzoic acid Benzimidazole (B57391) N-alkylated 2-(4-bromophenyl)-1H-benzimidazole Antibacterial, Antifungal p-bromoacetophenone and thiourea Thiazole 4-(4-Bromophenyl)-thiazol-2-amine derivatives Antimicrobial, Anticancer [8, 16] 4-bromoaniline and furan-2-carbonyl chloride Furan-carboxamide N-(4-bromophenyl)furan-2-carboxamide Antibacterial (against drug-resistant strains)
Investigations of Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites, receptor binding sites in vitro models)
Understanding how a potential drug molecule interacts with its biological target is fundamental to drug design and development. For derivatives of the this compound scaffold, computational and in vitro studies are crucial for elucidating their mechanism of action at the molecular level. Molecular docking, a key computational technique, is frequently employed to predict the binding orientation and affinity of these compounds within the active sites of enzymes or the binding pockets of receptors.
In studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking has been used to investigate their potential as both antimicrobial and anticancer agents. nih.govnih.gov For example, these compounds were docked into the binding pockets of various proteins, including Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) and human estrogen receptor alpha (PDB ID: 3ERT), to rationalize their observed biological activities. nih.gov These computational models help to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, providing insights into the structural basis for their inhibitory action.
Similarly, for N-(4-bromophenyl)furan-2-carboxamide derivatives investigated as antibacterial agents, docking studies and molecular dynamics (MD) simulations were performed to validate their efficacy. nih.gov These studies can reveal the stability of the ligand-protein complex and highlight the specific interactions that the 4-bromophenyl moiety and other parts of the molecule make with the target protein, thereby explaining their potent activity against drug-resistant bacteria. nih.gov Another study on a Schiff base formed from o-phenylenediamine and 4-bromobenzaldehyde (B125591) also utilized molecular docking to assess its binding affinity with a target protein (PDB: 2ZM5). researchgate.net
Table 2: Studies of Molecular Interactions for Derivatives of the 4-Bromophenyl-Amine Scaffold
Compound Class Biological Target (PDB ID) Method of Investigation Key Findings Reference 4-(4-Bromophenyl)-thiazol-2-amine derivatives Tyrosyl-tRNA synthetase (1JIJ), Estrogen Receptor Alpha (3ERT) Molecular Docking Predicted good docking scores and identified key binding interactions within the active sites, correlating with antimicrobial and anticancer activity. [8, 16] N-(4-bromophenyl)furan-2-carboxamide Bacterial proteins Molecular Docking, MD Simulations Validated antibacterial efficacy by showing stable molecular interactions within the active site of the target protein. N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine) Protein (2ZM5) Molecular Docking Predicted binding affinity and interaction mode of the Schiff base with the target protein. nih.gov
Challenges, Future Perspectives, and Research Gaps
Limitations in Current Synthetic Methodologies
The synthesis of unsymmetrically substituted N-aryl-o-phenylenediamines like N1-(4-bromophenyl)-1,2-benzenediamine presents significant challenges related to selectivity and reaction conditions. Traditional methods for N-arylation, such as the Buchwald-Hartwig and Ullmann couplings, often require expensive catalysts, ligands, and harsh reaction conditions. A key difficulty is achieving mono-arylation selectively at one of the two amino groups of the o-phenylenediamine (B120857) core, which often leads to mixtures of mono- and di-arylated products, complicating purification and reducing yields.
Furthermore, many established protocols for synthesizing related heterocyclic structures require high temperatures and long reaction times. mdpi.com For instance, the synthesis of 1,5-benzodiazepines from o-phenylenediamine and α,β-unsaturated ketones can take 8–10 hours under reflux conditions. nih.gov While novel photochemical methods have shown promise for the selective synthesis of N-arylbenzene-1,2-diamines, their substrate scope and scalability may be limited. rsc.org These limitations highlight the need for more efficient, selective, and milder synthetic routes.
| Method | Typical Catalysts/Reagents | Common Issues |
| Buchwald-Hartwig Amination | Palladium catalysts, specialized ligands | Catalyst cost, ligand sensitivity, over-arylation |
| Ullmann Condensation | Copper catalysts, strong bases | High temperatures, stoichiometric copper, byproducts |
| Condensation Reactions | Acid/base catalysts | Long reaction times, harsh conditions |
| Photochemical Synthesis | Photosensitizers, UV light | Limited substrate scope, specialized equipment |
Unexplored Reactivity Patterns and Derivatization Opportunities
The structure of this compound features three distinct reactive sites: the secondary aryl amine, the primary aryl amine, and the bromine-substituted aromatic ring. The differing nucleophilicity of the two amino groups presents an opportunity for selective functionalization that remains largely unexplored. This differential reactivity could be exploited for the stepwise synthesis of complex heterocyclic systems.
Moreover, the bromine atom on the phenyl ring serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse functional groups (e.g., alkyl, aryl, alkynyl), enabling the synthesis of a large library of derivatives from a single precursor. Such derivatization is crucial for tuning the electronic, optical, and biological properties of the molecule. The use of derivatization tags, such as N-(4-aminophenyl)piperidine in other contexts to enhance analytical detection, suggests that targeted derivatization of this compound could also facilitate its application in analytical chemistry. nih.gov
Potential Derivatization Pathways:
Selective N-Acylation/Alkylation: Targeting the more nucleophilic primary amine for selective modification.
Cyclization Reactions: Reaction with dicarbonyl compounds or carboxylic acid derivatives to form benzodiazepines, benzimidazoles, or other fused heterocycles. nih.govscirp.org
Palladium-Catalyzed Cross-Coupling: Utilizing the C-Br bond to introduce new carbon-carbon or carbon-heteroatom bonds.
Advancements in Computational Approaches for Complex Systems
Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior, offering profound insights that can guide experimental research. falconediting.com For a molecule like this compound, methods based on Density Functional Theory (DFT) can provide detailed information on its electronic structure, molecular geometry, and reaction energetics. semanticscholar.org
Advancements in computational power and algorithms now permit the accurate modeling of increasingly complex systems. chimia.ch DFT calculations can be used to:
Predict the relative nucleophilicity of the two nitrogen atoms, aiding in the design of selective synthetic strategies.
Model reaction mechanisms for its synthesis and subsequent derivatization, identifying transition states and potential intermediates. digitellinc.com
Simulate spectroscopic properties (e.g., NMR, UV-Vis) to aid in the characterization of new derivatives. mdpi.com
Evaluate the electronic properties (e.g., HOMO-LUMO gap) of novel derivatives to predict their suitability for applications in materials science.
These computational tools can significantly reduce the trial-and-error nature of experimental work, accelerating the discovery of new compounds and reactions. falconediting.com
Opportunities for Sustainable and Eco-Friendly Chemical Processes
The principles of green chemistry offer a framework for developing more environmentally benign synthetic methods. For this compound and its derivatives, there are numerous opportunities to move towards more sustainable practices. Research on related diamine and o-phenylenediamine reactions has already highlighted several promising green strategies. bohrium.com
Key areas for developing eco-friendly processes include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based alternatives. scirp.orgmdpi.com
Heterogeneous Catalysis: Employing solid-supported catalysts, such as gold nanoparticles, which can be easily recovered and reused, minimizing waste. mdpi.com
Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. mdpi.com
Atom Economy: Designing reactions, such as one-pot multicomponent reactions, that maximize the incorporation of starting materials into the final product. bohrium.com
Biosynthesis: Exploring enzymatic or microbial pathways for the synthesis of diamine precursors from renewable raw materials. nih.gov
| Green Chemistry Principle | Application to Diamine Synthesis |
| Waste Prevention | One-pot synthesis of benzimidazoles to avoid isolating intermediates. bohrium.com |
| Atom Economy | Multicomponent reactions for heterocyclic synthesis. |
| Less Hazardous Synthesis | Use of water as a solvent and avoidance of toxic reagents. scirp.org |
| Catalysis | Application of recyclable nanocatalysts. growingscience.com |
| Energy Efficiency | Microwave-assisted and ultrasound-mediated reactions. mdpi.com |
| Renewable Feedstocks | Biosynthesis of diamines from renewable materials. nih.gov |
Synergistic Integration of Experimental and Theoretical Research
The future of chemical research on complex molecules like this compound lies in the close integration of experimental and theoretical methods. nih.gov This synergistic approach creates a powerful feedback loop where computational predictions guide laboratory experiments, and experimental results serve to validate and refine theoretical models. nih.gov
For example, computational studies can screen a virtual library of potential catalysts for the selective synthesis of this compound, identifying the most promising candidates for experimental investigation. digitellinc.com Once a derivative is synthesized, its properties can be measured and compared against theoretical predictions. Any discrepancies can then be used to improve the computational models, leading to more accurate predictions in the future. This integrated strategy not only accelerates the pace of discovery but also fosters a deeper fundamental understanding of the molecular system's structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
